molecular formula C19H14N4O B2426995 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 1272756-44-1

2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2426995
CAS No.: 1272756-44-1
M. Wt: 314.348
InChI Key: XFGNBOZWIXZCDY-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol This compound is notable for its unique structure, which includes a chromene core fused with a pyridine ring and substituted with amino groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of salicylaldehyde, malononitrile, and 3-aminopyridine in the presence of a catalyst under reflux conditions . The reaction is usually carried out in ethanol or a similar solvent, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and pyridine groups. These interactions can modulate biological pathways, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its combination of a chromene core with a pyridine ring and multiple functional groups. This structure provides a versatile platform for chemical modifications and potential bioactivity, making it a valuable compound in research and development.

Properties

IUPAC Name

2,7-diamino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-9-15-17(11-3-2-8-23-10-11)14-7-6-12-13(4-1-5-16(12)21)18(14)24-19(15)22/h1-8,10,17H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNBOZWIXZCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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